4-{[(E)-(4-isopropylphenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
This compound, with the chemical formula C₁₃H₁₃F₃N₄S , is a fascinating member of the 1,2,4-triazole family. Its structure features a trifluoromethyl group, an isopropylphenyl moiety, and a triazole ring. Although it’s not widely studied, its unique properties make it intriguing for further investigation.
Preparation Methods
Synthetic Routes::
Schiff Base Reduction Route:
Other Routes:
Industrial Production:: Unfortunately, there’s limited information on large-scale industrial production methods for this compound. Researchers primarily focus on its synthetic pathways in the lab.
Chemical Reactions Analysis
Reactivity::
Oxidation: The trifluoromethyl group may undergo oxidation under certain conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction: The imine functionality (from the Schiff base) can be reduced to the corresponding amine.
Cyclization: The triazole ring formation involves cyclization reactions.
Reduction: Sodium borohydride (NaBH₄), ethanol or methanol.
Cyclization: Acidic conditions (e.g., concentrated sulfuric acid).
Major Products:: The primary product is the target compound itself, 4-{[(E)-(4-isopropylphenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Scientific Research Applications
Chemistry::
Triazole Ligands: Used in coordination chemistry and catalysis.
Fluorinated Compounds: Interest in trifluoromethylated compounds due to their unique properties.
Antimicrobial Activity: Investigate its potential as an antimicrobial agent.
Bioconjugation: Triazoles are useful for bioconjugation reactions.
Agrochemicals: Fluorinated compounds find applications in crop protection.
Materials Science: Explore its use in materials and polymers.
Mechanism of Action
The exact mechanism remains elusive, but potential targets include enzymes or receptors related to biological processes. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While this compound is relatively unique, it shares structural features with other triazoles, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol . These related compounds may offer insights into its properties and applications.
Properties
CAS No. |
466658-26-4 |
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Molecular Formula |
C13H13F3N4S |
Molecular Weight |
314.33 g/mol |
IUPAC Name |
4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13F3N4S/c1-8(2)10-5-3-9(4-6-10)7-17-20-11(13(14,15)16)18-19-12(20)21/h3-8H,1-2H3,(H,19,21)/b17-7+ |
InChI Key |
XJVXNGVUHJTNIU-REZTVBANSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F |
Origin of Product |
United States |
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